molecular formula C12H17NOS B13303665 2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13303665
M. Wt: 223.34 g/mol
InChI Key: CBYZSKJMXKBGOO-UHFFFAOYSA-N
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Description

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a piperidine ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 6-methylpiperidine with a thiophene derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one include other piperidine and thiophene derivatives, such as:

  • 2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
  • 2-(6-Methylpiperidin-2-yl)-1-(furan-2-yl)ethan-1-one
  • 2-(6-Methylpiperidin-2-yl)-1-(benzofuran-2-yl)ethan-1-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a methyl-substituted piperidine ring and a thiophene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-(6-methylpiperidin-2-yl)-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H17NOS/c1-9-4-2-5-10(13-9)8-11(14)12-6-3-7-15-12/h3,6-7,9-10,13H,2,4-5,8H2,1H3

InChI Key

CBYZSKJMXKBGOO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C2=CC=CS2

Origin of Product

United States

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